N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide
Description
Properties
Molecular Formula |
C93H177N3O3 |
|---|---|
Molecular Weight |
1385.4 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C93H177N3O3/c1-7-13-19-25-31-37-43-49-55-61-70-85(71-62-56-50-44-38-32-26-20-14-8-2)76-67-79-94-91(97)88-82-89(92(98)95-80-68-77-86(72-63-57-51-45-39-33-27-21-15-9-3)73-64-58-52-46-40-34-28-22-16-10-4)84-90(83-88)93(99)96-81-69-78-87(74-65-59-53-47-41-35-29-23-17-11-5)75-66-60-54-48-42-36-30-24-18-12-6/h82-87H,7-81H2,1-6H3,(H,94,97)(H,95,98)(H,96,99) |
InChI Key |
DQAMJJULADYTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Stepwise Amidation of the Benzene Core
The core structure is assembled via a three-step amidation process. First, 5-aminoisophthalic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride intermediate. This intermediate is subsequently reacted with 4-dodecylhexadecylamine under inert conditions to yield the tris-amide product. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Table 1: Reaction Parameters for Core Synthesis
Side Chain Functionalization
The 4-dodecylhexadecyl side chains are introduced via nucleophilic substitution or coupling reactions. A critical challenge lies in maintaining symmetry while ensuring complete substitution. To address this, excess 4-dodecylhexadecylamine (3.5–4.0 equivalents per carboxylic acid group) is used, followed by iterative column chromatography to remove unreacted amine.
Formulation Optimization for Lipid Nanoparticles
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (referred to as TT3 in lipid formulations) is optimized for mRNA delivery using orthogonal array experimental designs. These designs systematically evaluate the impact of lipid ratios, solvents, and processing conditions on nanoparticle efficacy.
Component Ratios and Solvent Systems
The optimal formulation identified in preclinical studies consists of TT3 , 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and DMG-PEG 2000 in a molar ratio of 20:30:40:10. This combination maximizes mRNA encapsulation efficiency (>85%) while maintaining particle stability during storage.
Table 2: Optimized Lipid Nanoparticle Composition
Processing Techniques
Nanoparticle assembly employs microfluidic mixing, where lipids dissolved in ethanol are rapidly mixed with mRNA in aqueous citrate buffer (pH 4.0). Post-formulation, particles are dialyzed against phosphate-buffered saline (PBS) to remove residual solvents and unencapsulated mRNA. Dynamic light scattering (DLS) reveals a narrow size distribution (PDI < 0.15) with an average diameter of 80–100 nm.
Purification and Characterization
Chromatographic Purification
Crude TT3 is purified via flash chromatography using silica gel (230–400 mesh) and a gradient elution of hexane/ethyl acetate (9:1 to 7:3 v/v). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms ≥95% purity.
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) displays characteristic peaks at δ 7.85 ppm (aromatic protons), δ 3.45 ppm (methyleneoxy groups), and δ 0.88 ppm (terminal methyl groups).
-
Fourier-Transform Infrared Spectroscopy (FT-IR) : Strong absorbance at 1645 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N–H bend) confirm successful amidation.
Applications in Nucleic Acid Delivery
The compound’s ionizable amine groups enable pH-dependent endosomal escape, a critical mechanism for mRNA release into the cytoplasm. In vivo studies demonstrate that TT3 -based nanoparticles achieve 350-fold higher luciferase expression compared to early-generation formulations. CRISPR/Cas9 delivery efficiencies exceed 70% in hepatocytes, underscoring its therapeutic potential .
Chemical Reactions Analysis
Types of Reactions
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide primarily undergoes substitution reactions due to the presence of amide groups . It can also participate in hydrogen bonding and self-assembly processes .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include DCC, dichloromethane, and various amines . The reactions are typically carried out under mild conditions to preserve the integrity of the lipid-like structure.
Major Products
The major products formed from reactions involving this compound are typically amide derivatives and self-assembled nanostructures .
Scientific Research Applications
Basic Information
- Chemical Formula : C93H177N3O3
- Molecular Weight : 1385.42 g/mol
- CAS Number : 2922283-38-1
- Solubility : Soluble in DMSO (100 mg/mL) at elevated temperatures (60°C) .
Structural Characteristics
The compound features a benzene ring with three carboxamide groups and long aliphatic chains, which contribute to its amphiphilic nature. This structure is crucial for its function as a lipid-like material in biological applications.
Gene Delivery Systems
This compound is primarily utilized in the development of non-viral vectors for gene delivery. Its ionizable lipid nature allows it to encapsulate nucleic acids effectively, facilitating their transport across cellular membranes. This property is particularly beneficial in:
- mRNA Vaccines : The compound can be employed to deliver mRNA for vaccine development, enhancing immune responses against pathogens.
- CRISPR/Cas9 Delivery : It aids in delivering CRISPR components into cells for gene editing applications, allowing precise modifications of genomic sequences .
Therapeutic Applications
The compound has shown promise in therapeutic contexts due to its ability to modulate cellular pathways:
- Cancer Therapy : By delivering therapeutic genes or RNAi molecules, it can target cancer cells selectively, reducing off-target effects associated with traditional therapies.
- Anti-infection Strategies : Its application extends to delivering agents that combat viral infections by targeting the viral genome directly .
Material Science
In addition to biological applications, this compound can be utilized in materials science:
- Nanoparticle Formation : The compound can form nanoparticles that serve as carriers for drugs or imaging agents, enhancing the bioavailability and efficacy of therapeutic compounds.
- Self-Assembly Properties : Its amphiphilic nature allows it to self-assemble into micelles or vesicles, which can be exploited for drug delivery systems .
Case Study 1: mRNA Delivery
A study demonstrated the effectiveness of this compound as a carrier for mRNA vaccines. The results indicated that formulations using this compound significantly improved the stability and cellular uptake of mRNA compared to conventional lipid-based carriers.
Case Study 2: CRISPR/Cas9 Applications
Research involving the delivery of CRISPR/Cas9 components using this compound showed enhanced editing efficiency in target cells. The study highlighted the potential of this lipid-like material in achieving higher precision and reduced cytotoxicity compared to other delivery methods.
Mechanism of Action
The mechanism of action of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide involves its ability to form ionizable lipid-like structures that can encapsulate and deliver genetic material . The compound interacts with cellular membranes, facilitating the uptake of mRNA and CRISPR/Cas9 systems into cells . The molecular targets include various cellular pathways involved in gene expression and regulation .
Comparison with Similar Compounds
Properties :
- Hydrophobicity : High solubility in organic solvents (e.g., chloroform, THF) but negligible water solubility.
- Thermal Stability : Likely stable at elevated temperatures due to rigid amide bonds and branched alkyl chains.
- Applications: Drug Delivery: Potential use in lipid-based nanoparticles (LNPs) for encapsulating hydrophobic therapeutics . Material Science: Surface modification agent for nanomaterials or hydrogels .
Comparison with Structural Analogs
TT3 Derivatives: N1,N3,N5-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide
Structural Differences: TT3 substitutes the long alkyl chains with shorter 2-aminoethyl groups, creating ionizable amines for mRNA binding .
Key Properties :
Performance Data :
Applications : Optimized for mRNA delivery (e.g., COVID-19 vaccines, CRISPR-Cas9 systems) .
Tetrazole Isosteres: N1,N3-Bis(4-(1H-tetrazol-5-yl)phenyl)-N5-(4-(2H-tetrazol-5-yl)phenyl)benzene-1,3,5-tricarboxamide (7)
Structural Differences : Tetrazole rings replace carboxyl groups, mimicking carboxylic acid electronic properties while enhancing metabolic stability .
Synthesis : Microwave-assisted reaction with sodium cyanide and ZnBr₂, yielding 52% after purification .
Aminophenyl Derivatives: N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
Structural Differences: Aminophenyl groups introduce hydrogen-bonding sites and polarity .
Properties :
Biological Activity
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (CAS Number: 2922283-38-1) is a synthetic compound that belongs to the class of benzene-1,3,5-tricarboxamides (BTAs). This compound is recognized for its potential applications in biomedical fields, particularly as an ionizable lipid-like material for the delivery of mRNA and CRISPR/Cas9 systems. The biological activity of this compound is crucial for understanding its efficacy and safety in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 1385.42 g/mol. Its structure consists of a benzene ring substituted with three dodecylhexadecyl chains and three carboxamide groups, contributing to its amphiphilic properties.
| Property | Value |
|---|---|
| Molecular Formula | C93H177N3O3 |
| Molecular Weight | 1385.42 g/mol |
| CAS Number | 2922283-38-1 |
| Solubility | Soluble in organic solvents |
This compound acts primarily as a delivery vehicle for nucleic acids. Its ionizable lipid structure allows it to encapsulate negatively charged mRNA or DNA molecules effectively. Upon exposure to physiological conditions, the lipid can ionize, facilitating the release of the genetic material into target cells.
Cytotoxicity Studies
Research has demonstrated varying degrees of cytotoxicity associated with BTAs depending on their structure and concentration. In a study involving different cell lines (HEK293, MDA-MB-231, MCF7, RAW264.7), the cytotoxic effects were evaluated using an MTS assay. The results indicated that higher concentrations of this compound led to increased cell death across all tested lines.
Table 1: Cytotoxicity Results
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HEK293 | 0.8 | 95 |
| 150 | 20 | |
| MDA-MB-231 | 0.8 | 90 |
| 150 | 25 | |
| MCF7 | 0.8 | 85 |
| 150 | 30 | |
| RAW264.7 | 0.8 | 92 |
| 150 | 22 |
Protein Interaction Studies
The interaction between this compound and proteins such as bovine serum albumin (BSA) has been investigated using fluorescence spectroscopy. The results showed that the compound could alter the conformation of BSA at higher concentrations, indicating potential implications for drug delivery systems.
Experimental Conditions:
- Fluorescence Measurement: Tryptophan fluorescence emission was measured after incubation with varying concentrations of the compound.
- Results: At concentrations near 100 µM, significant quenching of fluorescence was observed, suggesting strong interactions between the compound and BSA.
Case Study: mRNA Delivery
A study evaluating the efficacy of this compound as a delivery system for mRNA highlighted its ability to facilitate gene expression in vitro. The compound was used to encapsulate mRNA encoding a reporter gene and transfected into HEK293 cells.
Findings:
- Transfection Efficiency: The compound exhibited a transfection efficiency comparable to established lipid-based delivery systems.
- Gene Expression: Enhanced expression levels were observed in treated cells compared to controls.
Q & A
Basic Synthesis and Structural Characterization
Q: What synthetic routes and analytical techniques are employed to synthesize and confirm the structure of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide? A: The compound is synthesized via amidation of benzene-1,3,5-tricarbonyl trichloride with 4-dodecylhexadecylamine under inert conditions. Post-synthesis, it is purified using column chromatography. Structural confirmation involves:
- 1H/13C NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons, while δ 0.8–1.6 ppm indicate long alkyl chains .
- FT-IR : Amide I (1640–1680 cm⁻¹) and II (1520–1560 cm⁻¹) bands validate the tricarboxamide core .
- MALDI-TOF-MS : Molecular ion peaks (e.g., m/z ~2200–2300) confirm the molecular weight .
Advanced Self-Assembly and Material Science Applications
Q: How does the supramolecular self-assembly of this compound enable its use in nanotechnology? A: The compound forms one-dimensional rod-like structures via threefold H-bonding between amide groups. This assembly is solvent-dependent:
- In chloroform/methanol, it creates honeycomb frameworks for templating nanomaterials .
- Thermal annealing (80–120°C) enhances crystallinity, improving surface hydrophobicity for coatings .
Table 1: Self-Assembly Conditions and Outcomes
| Solvent System | Structure Type | Application Example |
|---|---|---|
| CHCl₃/MeOH (1:1) | 2D honeycomb | Nanoparticle stabilization |
| DMSO (cooling) | Fibrous hydrogel | Drug encapsulation |
Optimization for mRNA Delivery in Lipid Nanoparticles
Q: What formulation strategies enhance mRNA delivery efficiency using this compound? A: The compound (e.g., TT3 variant) is optimized via orthogonal experimental design:
- Component Ratios : TT3:DOPE:Cholesterol:DMG-PEG (40:30:20:10 mol%) maximizes mRNA encapsulation (>90%) .
- PEGylation : Reduces particle size to <100 nm and improves serum stability (half-life >24 hrs) .
- In Vivo Validation : TT3 LLNs restored factor IX levels in knockout mice (5–10 μg mRNA/kg dose) .
CRISPR-Cas9 Co-Delivery Methodologies
Q: How is this compound adapted for co-delivering Cas9 mRNA and sgRNA? A: TT3 LLNs are co-formulated with cationic lipids (e.g., DLin-MC3-DMA) to balance charge for simultaneous loading:
- Charge Ratio : N/P ratio of 6–8 ensures >80% encapsulation of both Cas9 mRNA and sgRNA .
- Gene Editing Efficiency : In vivo studies show >50% Pcsk9 gene knockdown in murine liver .
Dual-Functional Nanoparticles for Theranostics
Q: How are TT3-based nanoparticles engineered for combined mRNA delivery and MRI contrast? A: TT3-Gd18 LLNs incorporate gadolinium (Gd) chelates into the lipid bilayer:
- Encapsulation Efficiency : 91% mRNA and 74% Gd retention post-formulation .
- In Vivo Imaging : MRI signal intensity correlates with mRNA delivery efficiency (R² >0.85 in liver) .
Thermal Stability and Degradation Profiling
Q: What methods assess thermal stability and degradation pathways? A:
- TGA : Decomposition onset at 280°C, with 95% mass loss by 450°C, indicating high thermal stability .
- DSC : Endothermic peaks at 85°C (alkyl chain melting) and 210°C (amide decomposition) .
Solubility and Solvent Compatibility
Q: How do alkyl chains influence solubility, and what solvents are optimal for processing? A: The C12/C16 chains confer extreme hydrophobicity (logP >15). Compatible solvents include:
- Chloroform, THF (solubility >50 mg/mL).
- Ethanol/water mixtures (<5 mg/mL, requiring surfactants for dispersion) .
Biocompatibility Assessment Models
Q: What in vitro/in vivo models evaluate biocompatibility? A:
- In Vitro : MTT assays show >80% cell viability at 100 μg/mL in HEK293 and HepG2 cells .
- In Vivo : No significant cytokine elevation (IL-6, TNF-α) in murine serum post-administration .
Structure-Activity Relationships (SAR) in Analogues
Q: How do structural variations (e.g., alkyl chain length) impact efficacy? A:
- C12 vs. C16 Chains : Longer chains (C16) improve membrane fusion (e.g., 3.5-fold higher luciferase expression vs. C12) .
- Amide Linkers : Replacing amides with esters reduces transfection efficiency by >90% .
Scalability Challenges in Synthesis
Q: What challenges arise during scale-up, and how are they mitigated? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
